Synthesis route for 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene
Synthesis route for 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene
An In-Depth Technical Guide to the Synthesis of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene
Introduction
The synthesis of novel chemical entities with precisely controlled three-dimensional structures is a cornerstone of modern drug discovery and materials science. 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene represents a scaffold of interest, combining a substituted aromatic moiety with a sterically hindered cyclohexene ring. This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule, designed for researchers, scientists, and drug development professionals. The selected synthetic strategy is a robust two-step process involving a Grignard reaction to form the key carbon-carbon bond, followed by an acid-catalyzed dehydration to introduce the cyclohexene unsaturation. This approach was chosen for its reliability, scalability, and use of readily accessible starting materials.
Retrosynthetic Analysis
The synthetic route is conceived from a retrosynthetic disconnection of the target molecule. The primary disconnection is at the C-C bond between the aromatic ring and the cyclohexene moiety. This reveals a nucleophilic 4-fluoro-3-methylphenyl synthon, which can be realized as a Grignard reagent, and an electrophilic 3,3,5,5-tetramethylcyclohexanone synthon. The cyclohexene double bond is retrosynthetically derived from the dehydration of a tertiary alcohol, a common and efficient transformation.
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Grignard Reagent: 4-Fluoro-3-methylphenylmagnesium bromide
The formation of a Grignard reagent is a fundamental organometallic reaction that transforms an electrophilic organohalide into a potent carbon-based nucleophile.[1] The reaction involves the oxidative insertion of magnesium metal into the carbon-halogen bond.[2] Success is highly dependent on maintaining anhydrous conditions to prevent quenching of the highly reactive Grignard reagent by protic solvents like water.[1]
Mechanism and Key Considerations:
The formation of 4-fluoro-3-methylphenylmagnesium bromide is initiated by the transfer of an electron from the magnesium surface to the antibonding orbital of the C-Br bond of 1-bromo-4-fluoro-3-methylbenzene. This leads to the formation of a radical anion which then fragments to form an aryl radical and a bromide anion. The aryl radical then reacts with a magnesium radical cation on the metal surface to form the organomagnesium compound.[2] Activation of the magnesium turnings, often with a small crystal of iodine or 1,2-dibromoethane, is crucial to remove the passivating layer of magnesium oxide from the metal surface.[3]
Experimental Protocol:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried to remove any adsorbed moisture.
-
Magnesium turnings are added to the flask, and the system is purged with dry nitrogen.
-
A small crystal of iodine is added to the magnesium turnings.
-
Anhydrous tetrahydrofuran (THF) is added to the flask to cover the magnesium.
-
A solution of 1-bromo-4-fluoro-3-methylbenzene in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the bromide solution is added to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color. Gentle heating may be required.
-
Once the reaction has initiated, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent. The resulting grey-black solution is used directly in the next step.
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| Magnesium Turnings | 24.31 | - | 120 | 1.2 |
| 1-Bromo-4-fluoro-3-methylbenzene | 189.03 | 1.52 | 100 | 1.0 |
| Anhydrous THF | 72.11 | 0.889 | - | - |
| Iodine | 253.81 | - | catalytic | - |
Part 2: Grignard Addition to 3,3,5,5-Tetramethylcyclohexanone
The core carbon-carbon bond of the target molecule is formed in this step through the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of 3,3,5,5-tetramethylcyclohexanone.[4] This reaction proceeds through a six-membered ring transition state and results in the formation of a tertiary alcohol.[4] The steric hindrance of the ketone will influence the rate of addition.[4]
Mechanism of Nucleophilic Addition:
The highly polarized carbon-magnesium bond of the Grignard reagent allows the 4-fluoro-3-methylphenyl group to act as a potent nucleophile.[2] It attacks the electrophilic carbonyl carbon of 3,3,5,5-tetramethylcyclohexanone. The pi-bond of the carbonyl group breaks, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the tertiary alcohol, 1-(4-fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexanol.[1][5]
Experimental Protocol:
-
The solution of 4-fluoro-3-methylphenylmagnesium bromide prepared in Part 1 is cooled to 0 °C in an ice bath.
-
A solution of 3,3,5,5-tetramethylcyclohexanone[6][7] in anhydrous THF is added dropwise to the stirred Grignard solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-3 hours.
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[8]
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.
-
The crude product can be purified by column chromatography on silica gel.
Characterization of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexanol:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the methyl group on the aromatic ring, the four methyl groups on the cyclohexyl ring, the methylene protons of the cyclohexyl ring, and a characteristic singlet for the hydroxyl proton.
-
¹³C NMR: The spectrum should display the corresponding signals for all the unique carbon atoms in the molecule.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol.
Part 3: Acid-Catalyzed Dehydration to Yield the Final Product
The final step in the synthesis is the elimination of a water molecule from the tertiary alcohol to form the desired alkene. This reaction is typically carried out under acidic conditions and proceeds via an E1 mechanism.[9][10] The formation of the more substituted alkene (Zaitsev's rule) is generally favored.[11]
Mechanism of E1 Elimination:
The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group, water.[9] The departure of the water molecule results in the formation of a tertiary carbocation intermediate.[11] A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of the carbon-carbon double bond and regeneration of the acid catalyst.[12]
Experimental Protocol:
-
The purified 1-(4-fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexanol from Part 2 is dissolved in a suitable solvent such as toluene.
-
A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the solution.
-
The reaction mixture is heated to reflux, and the water formed during the reaction is removed using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product, 1-(4-fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene, is purified by column chromatography on silica gel.
Characterization of 1-(4-Fluoro-3-methylphenyl)-3,3,5,5-tetramethylcyclohexene:
-
¹H NMR: The disappearance of the hydroxyl proton signal and the appearance of a new signal in the olefinic region (typically 5-6 ppm) are indicative of product formation.
-
¹³C NMR: The appearance of two new signals in the sp² region (typically 120-150 ppm) corresponding to the double bond carbons confirms the formation of the alkene.
-
IR Spectroscopy: The disappearance of the broad O-H stretch from the starting material is a key indicator of a successful reaction.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the target compound.
Overall Process Visualization
Caption: Overall synthetic workflow.
Safety Considerations
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and other protic sources. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous Solvents: Anhydrous solvents such as THF are flammable and can form explosive peroxides upon standing. Always use freshly distilled or commercially available anhydrous solvents.
-
Strong Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
-
General Precautions: All experimental procedures should be carried out in a well-ventilated fume hood.
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